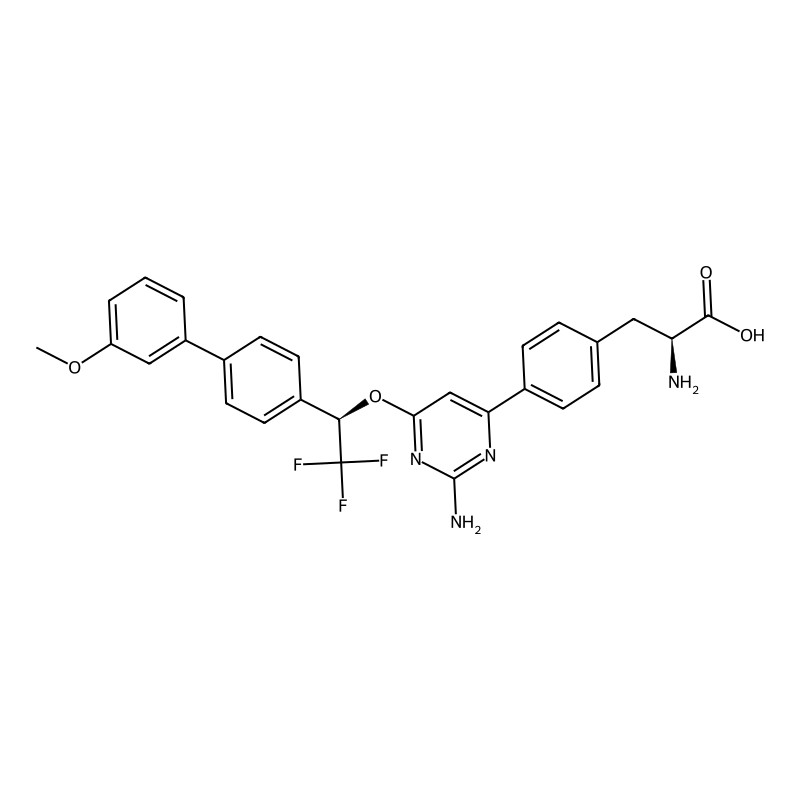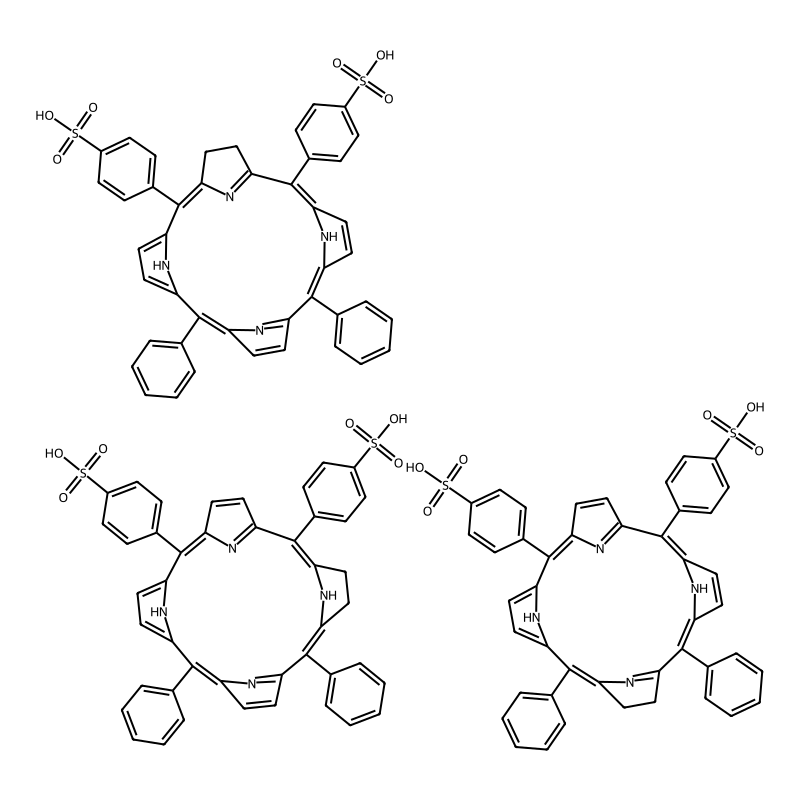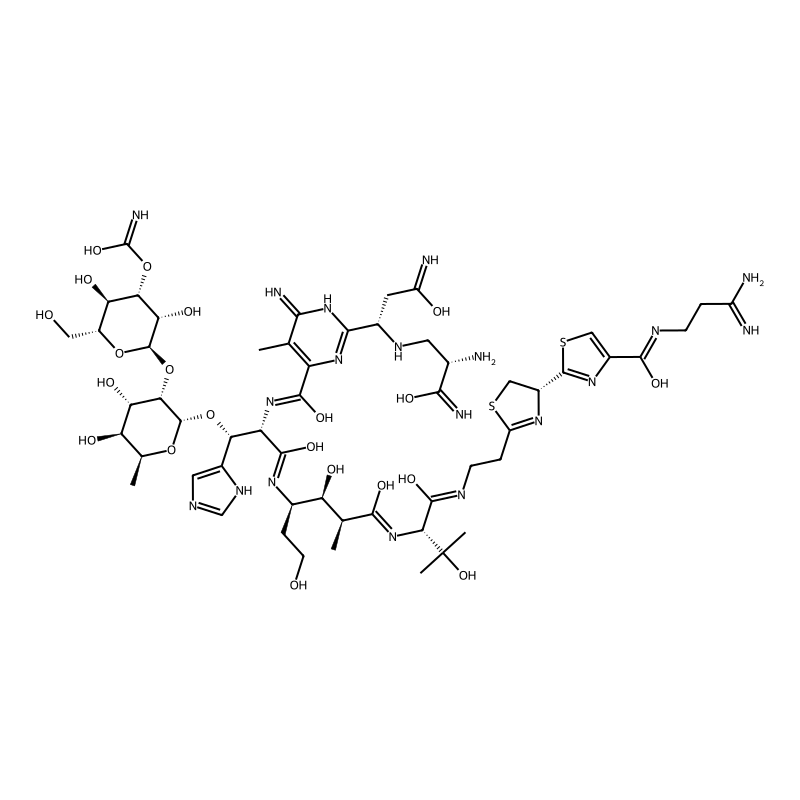LX-1031

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Inhibition of Tryptophan Hydroxylase (TPH)
LX-1031 acts as an inhibitor of Tryptophan Hydroxylase, an enzyme involved in the production of serotonin. Serotonin is a signaling molecule in the nervous system and gut that plays a role in mood, digestion, and pain perception [Source: National Institutes of Health (.gov) on serotonin: ].
By inhibiting TPH, LX-1031 may help regulate serotonin levels in the body. This is of interest to researchers because abnormal serotonin activity is implicated in various conditions, including irritable bowel syndrome (IBS) and some neurological disorders [Source: The Tryptophan Hydroxylase Inhibitor LX1031 Shows Clinical Benefit in Patients With Nonconstipating Irritable Bowel Syndrome, ResearchGate [research on LX-1031 for IBS]].
Clinical Trials
Research on LX-1031 is primarily focused on its potential therapeutic effects in IBS, particularly non-constipating IBS (IBS-D) [Source: The Tryptophan Hydroxylase Inhibitor LX1031 Shows Clinical Benefit in Patients With Nonconstipating Irritable Bowel Syndrome, ResearchGate [research on LX-1031 for IBS]].
Studies suggest that LX-1031 may improve IBS symptoms such as abdominal pain, diarrhea, and urgency [Source: The Tryptophan Hydroxylase Inhibitor LX1031 Shows Clinical Benefit in Patients With Nonconstipating Irritable Bowel Syndrome, ResearchGate [research on LX-1031 for IBS]].
Further Investigation
- LX-1031 is still under investigation, and more research is needed to determine its long-term safety and efficacy for IBS or other conditions [Source: The Tryptophan Hydroxylase Inhibitor LX1031 Shows Clinical Benefit in Patients With Nonconstipating Irritable Bowel Syndrome, ResearchGate [research on LX-1031 for IBS]].
LX-1031 is an orally administered small-molecule inhibitor of tryptophan 5-hydroxylase, an enzyme responsible for the synthesis of serotonin. It specifically targets the peripheral production of serotonin, thereby reducing its availability for receptor activation in the gastrointestinal tract. This mechanism makes LX-1031 a potential therapeutic agent for conditions characterized by excessive serotonin levels, such as diarrhea-predominant irritable bowel syndrome and carcinoid diarrhea. The compound has a molecular formula of and a molecular weight of approximately 538 g/mol .
LX-1031 acts as a selective inhibitor of TPH1, the isoform of TPH primarily expressed in the gastrointestinal tract [, ]. By inhibiting TPH1, LX-1031 reduces local serotonin production in the gut, potentially alleviating symptoms associated with excess gut serotonin, such as diarrhea in IBS-D []. Animal studies suggest LX-1031 effectively reduces gut serotonin levels without affecting brain serotonin, indicating its potential for targeted treatment with minimal CNS side effects [, ].
The primary chemical reaction involving LX-1031 is its inhibition of tryptophan 5-hydroxylase. This enzyme catalyzes the conversion of tryptophan to 5-hydroxytryptophan, which is subsequently decarboxylated to form serotonin. By inhibiting this enzyme, LX-1031 effectively reduces the synthesis of serotonin in the peripheral nervous system without significantly affecting central serotonin levels. This selective inhibition is crucial for minimizing potential side effects associated with reduced serotonin in the brain .
LX-1031 exhibits significant biological activity as a tryptophan 5-hydroxylase inhibitor. In vitro studies show that it effectively inhibits TPH1 at concentrations between to M. In vivo studies in rodents have demonstrated that LX-1031 reduces peripheral serotonin levels without impacting brain serotonin concentrations. Clinical trials indicate that LX-1031 can decrease urinary excretion of 5-hydroxyindoleacetic acid, a serotonin metabolite, thereby confirming its efficacy in reducing systemic serotonin levels .
The synthesis of LX-1031 involves several steps that focus on creating a heterocyclic substituted phenylalanine analog. Two main synthetic routes have been developed to produce LX-1031 efficiently. These methods involve the careful manipulation of chemical precursors to ensure high yield and purity of the final product, which is essential for its use in clinical settings .
LX-1031 is primarily being developed for the treatment of gastrointestinal disorders, particularly diarrhea-predominant irritable bowel syndrome (IBS-D). Its ability to lower peripheral serotonin levels makes it a candidate for managing symptoms associated with excessive serotonin production, such as abdominal pain and altered bowel habits. Additionally, it shows potential for treating carcinoid diarrhea, a condition linked to neuroendocrine tumors that secrete large amounts of serotonin .
Several compounds share similarities with LX-1031, particularly those that also target serotonin synthesis or receptor activity:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Para-chlorophenylalanine | Non-selective serotonin synthesis inhibitor | Affects both central and peripheral systems, leading to mood-related side effects |
| Alosetron | Serotonin 3 receptor antagonist | Primarily targets receptor activity rather than synthesis |
| Ondansetron | Serotonin 3 receptor antagonist | Used primarily for nausea and vomiting; does not inhibit synthesis |
| Tryptophan | Precursor to serotonin | Does not inhibit synthesis but increases serotonin levels |
LX-1031's unique approach lies in its selective inhibition of peripheral tryptophan 5-hydroxylase without affecting central nervous system serotonin levels, which distinguishes it from other compounds that either inhibit synthesis more broadly or target receptor activity directly .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Drug Indication
Mechanism of Action
Other CAS
Wikipedia
Dates
2: Camilleri M. LX-1031, a tryptophan 5-hydroxylase inhibitor that reduces 5-HT








